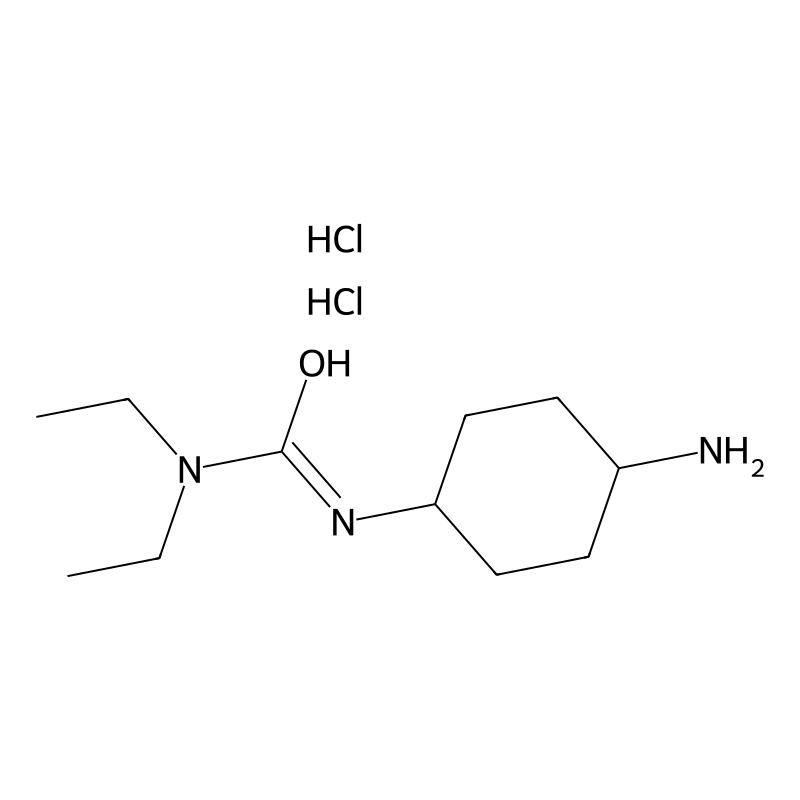3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride is a chemical compound characterized by its unique structure that includes a cyclohexyl ring and a urea functional group. The molecular formula for this compound is , with a molecular weight of approximately 273.23 g/mol. The compound is typically presented as a dihydrochloride salt, which enhances its solubility and stability in various applications.
- Hydrolysis: The urea bond can be hydrolyzed in the presence of water, leading to the formation of amines and carbon dioxide.
- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
These reactions are significant for modifying the compound's properties for various applications.
3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride has been studied for its potential biological activities. It exhibits properties that may be beneficial in pharmacological contexts, particularly as an antipsychotic agent. Its structural similarities to other known antipsychotic compounds suggest that it may interact with dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and psychotic disorders .
Several synthesis methods have been documented for producing 3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride:
- Direct Amination: This method involves the reaction of cyclohexyl isocyanate with diethylamine followed by hydrochloric acid treatment to form the dihydrochloride salt.
- Urethane Formation: The compound can also be synthesized through urethane formation from cyclohexyl amine and diethyl carbonate under controlled conditions.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to yield high-purity products suitable for pharmaceutical applications.
The primary applications of 3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride include:
- Pharmaceutical Development: It serves as a precursor in the synthesis of novel antipsychotic drugs.
- Research: The compound is utilized in medicinal chemistry research to explore new therapeutic agents targeting neuropsychiatric disorders.
- Chemical Intermediates: It functions as an intermediate in various chemical syntheses due to its reactive functional groups.
Interaction studies have highlighted the compound's potential interactions with various biological targets. Notably, its affinity for dopamine receptors suggests possible therapeutic effects in treating schizophrenia and other mood disorders. Studies involving receptor binding assays and functional assays are essential to elucidate its pharmacodynamics and pharmacokinetics further.
Several compounds share structural and functional similarities with 3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Aminocyclohexyl)-1,1-dimethylurea | Similar cyclohexyl structure | Used in antipsychotic formulations |
| N,N-Diethylurea | Urea structure without cyclohexyl moiety | Simpler structure, less biological activity |
| 4-Aminocyclohexanone | Cyclohexane ring with amino group | Precursor in synthesis of cyclic compounds |
| Cariprazine | Related to dopamine receptor antagonism | Approved drug for schizophrenia treatment |
The uniqueness of 3-(4-Aminocyclohexyl)-1,1-diethylurea; dihydrochloride lies in its specific structural configuration that allows it to exhibit distinct biological activities compared to these similar compounds. Its dual functionality as both an amine and a urea derivative provides diverse opportunities for modification and application in medicinal chemistry.








